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Compound of Interest

Compound Name: UK 356618

Cat. No.: B1683371 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory effects of UK-356618

on stromelysin-1, also known as matrix metalloproteinase-3 (MMP-3). Stromelysin-1 is a key

enzyme implicated in a variety of physiological and pathological processes, including tissue

remodeling, inflammation, and cancer.[1] The development of potent and selective inhibitors for

this enzyme is therefore of significant interest in the exploration of new therapeutic agents. UK-

356618, a succinyl hydroxamate-based compound, has emerged as a highly effective and

selective inhibitor of stromelysin-1.[1][2]

Quantitative Analysis of Inhibitory Activity
UK-356618 demonstrates potent inhibition of stromelysin-1 with a high degree of selectivity

over other matrix metalloproteinases. The inhibitory activities, expressed as IC50 values (the

concentration of inhibitor required to reduce enzyme activity by 50%), are summarized in the

table below.
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Enzyme IC50 (nM)
Selectivity vs.
Stromelysin-1 (fold)

Stromelysin-1 (MMP-3) 5.9 -

Collagenase-1 (MMP-1) 51,000 >8600

Gelatinase-A (MMP-2) 1,790 >300

Gelatinase-B (MMP-9) 840 >140

MT1-MMP (MMP-14) 1,900 >320

Stromelysin-3 (MMP-13) 73 >12

Table 1: Inhibitory Potency and Selectivity of UK-356618 against various Matrix

Metalloproteinases. Data sourced from Fray et al., 2001.[2] and Tocris Bioscience.

Mechanism of Action: Stromelysin-1 Inhibition
UK-356618 belongs to the class of succinyl hydroxamate inhibitors, which function by directly

interacting with the catalytic domain of the matrix metalloproteinase. The primary mechanism of

inhibition involves the hydroxamate group chelating the active site zinc ion, which is essential

for the catalytic activity of stromelysin-1. This binding prevents the substrate from accessing the

active site, thereby inhibiting the enzyme's proteolytic function.
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Figure 1: Mechanism of Stromelysin-1 inhibition by UK-356618.

Experimental Protocols
The determination of the inhibitory activity of UK-356618 on stromelysin-1 is typically performed

using a fluorogenic substrate assay. The following is a representative protocol for such an

experiment.

Objective: To determine the IC50 value of UK-356618 for the inhibition of recombinant human

stromelysin-1.

Materials:

Recombinant human stromelysin-1 (catalytic domain)

Fluorogenic stromelysin-1 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

UK-356618

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35

Dimethyl sulfoxide (DMSO)

96-well black microplates

Fluorescence microplate reader

Procedure:

Compound Preparation: Prepare a stock solution of UK-356618 in DMSO. A serial dilution

series is then prepared in the assay buffer to achieve a range of final concentrations.

Enzyme Preparation: Dilute the recombinant human stromelysin-1 in the assay buffer to the

desired working concentration.

Assay Reaction:
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Add a defined volume of the diluted enzyme to each well of the 96-well plate.

Add the various concentrations of UK-356618 or vehicle control (DMSO in assay buffer) to

the wells.

Incubate the enzyme and inhibitor mixture at 37°C for a pre-determined period (e.g., 30

minutes) to allow for inhibitor binding.

Substrate Addition and Measurement:

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

Immediately begin monitoring the increase in fluorescence intensity using a microplate

reader with excitation and emission wavelengths appropriate for the specific fluorogenic

substrate (e.g., Ex/Em = 328/393 nm).

Record fluorescence readings at regular intervals for a specified duration (e.g., 60

minutes).

Data Analysis:

Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus

time curves.

Plot the percentage of enzyme inhibition against the logarithm of the inhibitor

concentration.

Determine the IC50 value by fitting the data to a four-parameter logistic equation.
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Figure 2: Experimental workflow for determining stromelysin-1 inhibition.

Stromelysin-1 in Signaling Pathways
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Stromelysin-1 plays a crucial role in the degradation of extracellular matrix (ECM) components.

Beyond its direct proteolytic activity, it can also influence cellular signaling pathways. One

significant mechanism is through the cleavage of cell surface proteins like E-cadherin. The

cleavage of E-cadherin can lead to the release of β-catenin from the cell membrane. Liberated

β-catenin can then translocate to the nucleus and interact with LEF/TCF transcription factors,

leading to the expression of genes involved in processes such as epithelial-mesenchymal

transition (EMT) and cell proliferation, which are hallmarks of cancer progression.
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Figure 3: Stromelysin-1's role in the E-cadherin/β-catenin signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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